N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6/c23-17-9-7-15(8-10-17)11-13-25-22-26-19-6-2-1-5-18(19)21-27-20(28-29(21)22)16-4-3-12-24-14-16/h1-10,12,14H,11,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDAAQATYZOMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the aromatic nucleophilic substitution of a chlorinated precursor with various amines and thiols . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Amines, thiols, in solvents like DMF, under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating infections and possibly other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations: Triazoloquinazoline vs. Triazolopyrimidine
The triazoloquinazoline core distinguishes the target compound from triazolopyrimidine derivatives, which are more commonly studied. For example:
- N-(4-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () features a chlorophenyl group but on a pyrimidine core, which may limit its bioactivity profile compared to quinazoline-based analogs .
Key Insight: The quinazoline core likely enhances binding affinity to adenosine receptors due to increased planar surface area, as seen in CGS 15943 .
Substituent Effects on Activity and Selectivity
Position 2 Modifications
- CGS 15943: A 2-furanyl group contributes to adenosine A2A receptor antagonism (IC50 ~10 nM) .
Position 5 Modifications
- N-[2-(4-Chlorophenyl)ethyl] Group : This substituent is structurally similar to compounds like 9f (N-[2-(4-Chlorophenyl)ethyl]-5-methyl-6-nitro-tetrazolo[1,5-a]pyrimidin-7-amine), which showed anti-inflammatory activity in LPS-induced lung injury models . The phenethyl chain may enhance membrane permeability compared to simpler aryl amines.
Data Tables
Biological Activity
N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure features a chlorophenyl group, a pyridine ring, and a triazoloquinazoline moiety. The presence of these functional groups contributes to its biological activity.
In Vitro Studies
Recent research has highlighted the anticancer potential of related compounds within the same structural class. For instance, a study involving derivatives of [1,2,4]triazolo[1,5-c]quinazoline reported promising results against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 31.50 - 47.41 | |
| SF-539 (CNS Cancer) | 31.50 - 47.41 | |
| MDA-MB-231 (Breast) | 31.50 - 47.41 |
These results indicate that the compound may effectively inhibit cell growth in multiple cancer types, suggesting a broad spectrum of activity.
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the anticancer efficacy of similar compounds. These models indicated good predictive power () for anticancer activity against leukemia and breast cancer cell lines, supporting the potential of derivatives like this compound to be developed as anticancer agents .
Neuroprotective Effects
Beyond anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. A related study found that derivatives could mitigate neuroinflammation induced by lipopolysaccharide (LPS), suggesting potential applications in neurodegenerative diseases such as Parkinson's disease . This highlights the versatility of triazoloquinazoline derivatives in addressing various health issues.
Q & A
Q. What are the standard synthetic routes for N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine?
The synthesis typically involves coupling a chlorinated quinazoline intermediate with a substituted amine under inert conditions. For example, 4-chloro-2-(pyridin-3-yl)quinazoline can react with 2-(4-chlorophenyl)ethylamine in a polar aprotic solvent (e.g., 1-methyl-2-pyrrolidone) using a base like N,N-diisopropylethylamine. The reaction is stirred under argon to prevent oxidation, followed by purification via pH adjustment and filtration . Microwave-assisted synthesis may also enhance reaction efficiency for triazole ring formation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, mass spectrometry (LC-MS) for molecular weight verification, and X-ray crystallography to resolve the planar triazolopyridine core and substituent positioning. For example, crystallographic data for related triazoloquinazolines confirm bond angles and regioselectivity of substituents .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
Yield optimization requires:
- Temperature control : Reactions at 80–100°C improve kinetics without decomposition.
- Catalyst selection : Bases like N,N-diisopropylethylamine enhance nucleophilic substitution efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) stabilize intermediates.
- Microwave assistance : Reduces reaction time from hours to minutes for triazole cyclization .
- Purification protocols : pH-dependent precipitation minimizes byproduct contamination .
Q. How can researchers resolve contradictory spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR shifts or LC-MS fragments) are addressed by:
- Multi-technique validation : Cross-checking NMR, IR, and HRMS data .
- Isotopic labeling : Using deuterated solvents or ¹³C-enriched reagents to clarify ambiguous signals.
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison .
- Crystallography : Resolves ambiguities in regiochemistry or stereochemistry .
Q. How to design experiments for structure-activity relationship (SAR) studies?
SAR studies involve:
- Substituent variation : Modifying the pyridinyl or chlorophenyl groups to assess bioactivity changes. For example, replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl derivatives .
- Bioassays : Testing cytotoxicity, enzyme inhibition (e.g., kinases), or receptor binding using cell-based assays .
- Pharmacokinetic profiling : Measuring solubility, metabolic stability, and membrane permeability .
Q. What role does X-ray crystallography play in confirming molecular conformation?
Crystallography provides atomic-level resolution of the triazolopyridine core, revealing bond lengths, angles, and non-covalent interactions (e.g., π-stacking in aromatic systems). For example, planar conformations in related compounds correlate with enhanced π-π interactions in target binding .
Methodological Insights
Q. How to address regioselectivity challenges in triazoloquinazoline synthesis?
Regioselectivity is controlled by:
- Precursor design : Using pre-functionalized pyridinyl or chlorophenyl groups to direct cyclization .
- Protecting groups : Temporarily blocking reactive sites (e.g., amine groups) to prevent undesired side reactions .
- Reaction monitoring : Real-time LC-MS tracks intermediate formation to adjust conditions .
Q. What analytical techniques validate purity and stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
